Geranyl Diphosphate

Description

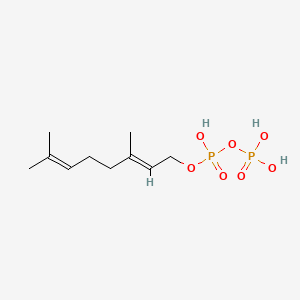

Structure

3D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVPGTZRZFNKDS-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315430 | |

| Record name | Geranyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Geranyl-PP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

763-10-0 | |

| Record name | Geranyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl pyrophosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X7DBM66JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Geranyl-PP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Crucial Hub of Monoterpene Production: A Technical Guide to Geranyl Diphosphate Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Geranyl diphosphate (GPP) stands as a pivotal precursor molecule in the intricate network of plant isoprenoid biosynthesis. As the direct substrate for the synthesis of a vast array of monoterpenes (C10), GPP is the gatekeeper to a class of compounds with immense ecological and commercial significance, including fragrances, flavors, and potential pharmaceutical agents. This technical guide provides an in-depth exploration of the GPP biosynthesis pathway in plants, focusing on the core enzymatic reactions, their regulation, and the experimental methodologies employed for their investigation.

The Core Pathway: Synthesis of this compound

The biosynthesis of GPP is a condensation reaction catalyzed by GPP synthase (GPPS). This enzyme facilitates the head-to-tail linkage of two five-carbon building blocks: dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP).[1][2] These fundamental precursors are themselves synthesized through two distinct pathways within the plant cell: the mevalonate (MVA) pathway, primarily operating in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which is active in plastids.[3][4] GPP is predominantly synthesized in the plastids, where the MEP pathway provides the necessary IPP and DMAPP for monoterpene formation.[1][5]

The synthesis of GPP can also be a product of geranylthis compound synthase (GGPPS), which typically produces the C20 precursor for diterpenes and carotenoids.[1][3] However, under certain conditions or through interaction with specific protein partners, GGPPS can also produce GPP.[3][6]

Subcellular Localization: A Compartmentalized Process

The biosynthesis of GPP and its precursors is highly compartmentalized within the plant cell. The MEP pathway and the subsequent synthesis of GPP for monoterpenes are primarily localized to the plastids.[1][7] In contrast, the MVA pathway in the cytosol is the main source of precursors for sesquiterpenes (C15) and triterpenes (C30).[3] Evidence of crosstalk between these two pathways exists, allowing for the exchange of intermediates, though the extent of this exchange can vary between plant species and tissues.[4] GGPPS isoforms have been found in plastids, mitochondria, and the endoplasmic reticulum, highlighting the complex subcellular distribution of isoprenoid biosynthesis.[3][8]

Key Enzymes and Their Kinetic Properties

The primary enzyme responsible for GPP synthesis is GPP synthase (GPPS). Plant GPPS can exist as either a homodimer or a heterodimer.[9][10] Heterodimeric GPPS is composed of a large subunit (LSU) and a small subunit (SSU).[9][10] The LSU often shares sequence homology with GGPPS and may possess GGPPS activity on its own, while the SSU is typically catalytically inactive but modulates the product specificity of the LSU towards GPP formation.[5][9]

Geranylthis compound synthase (GGPPS) can also contribute to the GPP pool. The kinetic parameters of these enzymes are crucial for understanding the flux through the pathway and for metabolic engineering efforts.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Reference |

| OsGGPPS1 | Oryza sativa (Rice) | DMAPP | 13.7 ± 1.5 | 11.3 ± 0.3 nmol·min⁻¹·mg⁻¹ | [11] |

| OsGGPPS1 | Oryza sativa (Rice) | IPP | 3.9 ± 0.4 | 11.3 ± 0.3 nmol·min⁻¹·mg⁻¹ | [11] |

| OsGGPPS1 | Oryza sativa (Rice) | GPP | 4.8 ± 0.5 | 45.8 ± 1.3 nmol·min⁻¹·mg⁻¹ | [11] |

| OsGGPPS1 | Oryza sativa (Rice) | FPP | 1.8 ± 0.2 | 80.1 ± 2.1 nmol·min⁻¹·mg⁻¹ | [11] |

| OsGGPPS1 + OsGRP | Oryza sativa (Rice) | DMAPP | 14.1 ± 1.2 | 18.2 ± 0.5 nmol·min⁻¹·mg⁻¹ | [11] |

| OsGGPPS1 + OsGRP | Oryza sativa (Rice) | IPP | 4.2 ± 0.3 | 18.2 ± 0.5 nmol·min⁻¹·mg⁻¹ | [11] |

| OsGGPPS1 + OsGRP | Oryza sativa (Rice) | GPP | 3.9 ± 0.4 | 153.4 ± 5.2 nmol·min⁻¹·mg⁻¹ | [11] |

| OsGGPPS1 + OsGRP | Oryza sativa (Rice) | FPP | 1.9 ± 0.2 | 553.4 ± 20.1 nmol·min⁻¹·mg⁻¹ | [11] |

| GGPPS | Bovine Brain | DMAPP | 33 | - | [12] |

| GGPPS | Bovine Brain | GPP | 0.80 | - | [12] |

| GGPPS | Bovine Brain | FPP | 0.74 | - | [12] |

| GGPPS | Bovine Brain | IPP (with FPP) | 2 | - | [12] |

Regulation of GPP Biosynthesis

The production of GPP is tightly regulated to meet the metabolic demands of the plant for monoterpene synthesis while balancing the need for other essential isoprenoids. This regulation occurs at multiple levels, including gene expression and protein-protein interactions.

Transcriptional Regulation

The expression of genes encoding GPPS and GGPPS is often spatially and temporally controlled, with specific isoforms being expressed in particular tissues or at certain developmental stages.[8] For instance, in wintersweet flowers, the expression of several GPPS and GGPPS genes peaks at the full-open flower stage, correlating with the emission of floral scents.[10]

Protein-Protein Interactions and Metabolic Channeling

A key regulatory mechanism is the formation of protein complexes, or metabolons, which can facilitate the direct transfer of intermediates between sequential enzymes, a process known as metabolic channeling.[13][14][15] This channeling is thought to enhance catalytic efficiency and prevent the loss or diffusion of intermediates.

In the context of GPP biosynthesis, GPPS and GGPPS can interact with downstream enzymes, such as monoterpene synthases, to channel GPP directly into specific metabolic pathways.[3][6] For example, in rice, a GGPPS recruiting protein (GRP) interacts with GGPPS, enhancing its catalytic efficiency and directing the GGPP produced towards chlorophyll biosynthesis.[6] Similar interactions are proposed to regulate the flux of GPP towards monoterpene production.

References

- 1. The functional evolution of architecturally different plant this compound synthases from geranylthis compound synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantae.org [plantae.org]

- 3. Plant geranylthis compound synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering of the Native Monoterpene Pathway in Spearmint for Production of Heterologous Monoterpenes Reveals Complex Metabolism and Pathway Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Five Geranylthis compound Synthases Expressed in Different Organs Are Localized into Three Subcellular Compartments in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A recruiting protein of geranylthis compound synthase controls metabolic flux toward chlorophyll biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification of geranylthis compound synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Engineering Substrate Channeling in Assembly-Line Terpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Another level of complex-ity: The role of metabolic channeling and metabolons in plant terpenoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Geranyl Diphosphate in the Biosynthesis of Terpenes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Terpenes represent the largest and most diverse class of natural products, with extensive applications in pharmaceuticals, fragrances, and biofuels. The biosynthesis of this vast chemical library originates from a few key prenyl diphosphate precursors. Among these, geranyl diphosphate (GPP), a C10 isoprenoid intermediate, holds a critical position. It serves not only as the direct precursor for all monoterpenes (C10) but also as the essential building block for the synthesis of farnesyl diphosphate (FPP; C15) and geranylthis compound (GGPP; C20), the precursors to sesquiterpenes and diterpenes, respectively. This guide provides a detailed examination of the biosynthesis of GPP, its pivotal role as a branch-point intermediate, and its conversion into the diverse family of monoterpenes by terpene synthases. We present quantitative kinetic data for key enzymes, detailed experimental protocols for their characterization, and logical diagrams to illustrate the underlying biochemical pathways and workflows.

Biosynthesis of this compound (GPP)

The journey to terpene diversity begins with the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, typically active in the cytosol of higher eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in most bacteria.[2]

This compound (GPP) is formed by the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP.[3] This crucial reaction is catalyzed by GPP synthase (GPPS), a member of the short-chain prenyltransferase family.[3] The reaction involves the ionization of the allylic diphosphate DMAPP, creating a carbocation that is then attacked by the double bond of IPP, followed by deprotonation to yield the C10 GPP molecule.[4]

Plant GPPS enzymes exhibit diverse structural architectures. They can exist as homodimers or, more commonly in angiosperms, as heterodimers composed of a large subunit (LSU) and a small subunit (SSU).[3][5][6] The LSU often shares homology with geranylthis compound synthases (GGPPS) and may possess catalytic activity on its own, while the SSU is typically inactive but modulates the activity and product specificity of the LSU, directing it towards GPP synthesis.[5][7]

References

A Technical Guide to the Identification and Cloning of Geranyl Diphosphate Synthase Genes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the identification, cloning, and characterization of geranyl diphosphate synthase (GPPS) genes. GPPS is a key enzyme in the biosynthesis of monoterpenes, a large and diverse class of natural products with significant applications in the pharmaceutical, fragrance, and biofuel industries. Understanding the genetic basis of GPPS and mastering the techniques for its isolation and functional analysis are crucial for harnessing its biotechnological potential.

Introduction to this compound Synthase

This compound (GPP) is the universal precursor for all monoterpenes. It is synthesized from the condensation of one molecule of dimethylallyl diphosphate (DMAPP) and one molecule of isopentenyl diphosphate (IPP), the basic five-carbon building blocks of all isoprenoids. This reaction is catalyzed by this compound synthase (GPPS)[1][2]. In plants, this process primarily occurs in the plastids through the methylerythritol phosphate (MEP) pathway[3].

GPPS enzymes exist in two main architectural forms:

-

Homodimeric GPPS: Composed of two identical subunits. This form has been characterized in both angiosperms and gymnosperms[3].

-

Heterodimeric GPPS: Consists of a large subunit (LSU) and a small subunit (SSU)[1][4]. The LSU shares significant sequence similarity with geranylthis compound synthase (GGPPS) and possesses the catalytic activity, while the SSU is typically inactive on its own but modulates the activity and product specificity of the LSU when they form a complex[5].

The diversity in GPPS architecture reflects the complex evolutionary strategies plants have developed to regulate monoterpene biosynthesis[5][6].

Quantitative Data Summary

The following tables summarize key quantitative data related to GPPS, providing a basis for comparison across different species and experimental conditions.

Table 1: Enzyme Kinetic Parameters of this compound Synthase

| Enzyme Source | Substrates | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Vitis vinifera (Grape) | DMAPP | 56.8 | - | - | [7][8] |

| IPP | 8.5 | - | - | [7][8] | |

| Bovine Brain (GGPPS) | FPP | 0.74 | 0.2 | 2.7 x 105 | [9] |

| GPP | 0.80 | - | - | [9] | |

| DMAPP | 33 | - | - | [9] | |

| IPP | 2 | - | - | [9] |

Note: Data for a complete kinetic analysis of various plant GPPS are not always available in a single source. The table presents available data to illustrate the range of kinetic parameters.

Table 2: Quantitative Gene Expression Analysis of GPPS

| Organism | Gene/Subunit | Treatment/Condition | Fold Change in Expression | Reference(s) |

| Schizonepeta tenuifolia | GPPS | Methyl Jasmonate (100 µM) | 5.41 | [10] |

| Catharanthus roseus | CrGPPS-01 | Yeast Extract (1 g/L) | 119 | [4] |

| CrGPPS-01 | Cold Stress (72 h) | 112 | [4] | |

| Arabidopsis thaliana (jaw-D mutant) | Average of JA biosynthesis genes | - | ~2-fold decrease | [11] |

| Arabidopsis thaliana (rTCP4:GFP) | Average of JA biosynthesis genes | - | ~4-fold increase | [11] |

| Pearl Millet | PgLox2 | Methyl Jasmonate | Significant positive fold change | [12] |

| Rosemary Suspension Cells | FDPS and GGPS | Methyl Jasmonate (100 µM) | Upregulated | [13] |

Table 3: Protein Sequence Similarity of GPPS

| Comparison | Organism(s) | Percent Identity (%) | Reference(s) |

| Heterodimeric SSU vs. Homodimeric GGPPS | Mentha x piperita | ~25 | [1] |

| Heterodimeric SSU vs. Homodimeric FPPS | Mentha x piperita | ~17 | [1] |

| Heterodimeric LSU vs. Homodimeric GGPPS | Mentha x piperita | 62-75 | [1] |

| Heterodimeric LSU vs. Homodimeric FPPS | Mentha x piperita | ~25 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in GPPS gene identification, cloning, and functional characterization.

Gene Identification: cDNA Library Screening

Objective: To isolate the full-length cDNA sequence of a putative GPPS gene from a target organism.

Protocol:

-

RNA Isolation: Extract total RNA from a tissue known to produce high levels of monoterpenes (e.g., flowers, leaves, or specialized glands). Use a robust method such as a TRIzol-based extraction followed by DNase treatment to remove any contaminating genomic DNA.

-

mRNA Purification: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-cellulose affinity chromatography.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Subsequently, synthesize the second strand to generate double-stranded cDNA (dsDNA).

-

Adapter Ligation: Ligate appropriate adapters to the ends of the dsDNA. These adapters will facilitate cloning into a suitable vector.

-

Vector Ligation: Ligate the adapter-ligated cDNA into a phagemid or plasmid vector (e.g., pBluescript or pUC series).

-

Transformation: Transform the ligation mixture into a suitable E. coli host strain (e.g., DH5α or XL1-Blue).

-

Library Plating: Plate the transformed bacteria on selective agar plates to generate a cDNA library.

-

Probe Design and Labeling: Based on conserved regions of known GPPS sequences from other species, design a DNA probe. This can be a degenerate oligonucleotide probe or a cDNA fragment from a related species. Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., digoxigenin).

-

Colony Hybridization:

-

Transfer the bacterial colonies from the agar plates to a nylon or nitrocellulose membrane.

-

Lyse the bacterial cells and denature the DNA in situ.

-

Fix the DNA to the membrane by UV cross-linking or baking.

-

Pre-hybridize the membrane to block non-specific binding sites.

-

Hybridize the membrane with the labeled probe under appropriate stringency conditions.

-

Wash the membrane to remove unbound probe.

-

-

Signal Detection: Detect the signal from the hybridized probe. For radioactive probes, this is done by autoradiography. For non-radioactive probes, use a chemiluminescent or colorimetric detection method.

-

Positive Clone Isolation and Sequencing: Identify the positive colonies on the original agar plates corresponding to the signals on the membrane. Isolate these colonies, purify the plasmid DNA, and sequence the cDNA insert to identify the full-length GPPS gene.

Gene Cloning and Heterologous Expression in E. coli

Objective: To produce a recombinant GPPS protein for functional characterization.

Protocol:

-

Primer Design: Design PCR primers to amplify the full-length open reading frame (ORF) of the GPPS gene. The primers should include restriction sites for cloning into an expression vector (e.g., pET or pGEX series).

-

PCR Amplification: Amplify the GPPS ORF from the isolated cDNA clone using a high-fidelity DNA polymerase.

-

Vector and Insert Digestion: Digest both the PCR product and the expression vector with the chosen restriction enzymes.

-

Ligation: Ligate the digested GPPS insert into the digested expression vector.

-

Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

-

Plasmid Purification and Verification: Isolate the plasmid DNA from transformed colonies and verify the correct insertion of the GPPS gene by restriction digest and DNA sequencing.

-

Expression Strain Transformation: Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a culture of the transformed expression strain in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.

-

-

Cell Harvesting: Harvest the bacterial cells by centrifugation.

Purification of His-tagged Recombinant GPPS

Objective: To purify the recombinant GPPS protein for subsequent enzymatic assays. This protocol assumes the use of an expression vector that adds a polyhistidine (His) tag to the recombinant protein.

Protocol:

-

Cell Lysis:

-

Resuspend the harvested cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

-

Lyse the cells by sonication or using a French press.

-

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet the cell debris.

-

Binding to Ni-NTA Resin:

-

Equilibrate a Ni-NTA agarose column with lysis buffer.

-

Load the clarified lysate onto the column.

-

-

Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged GPPS protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Buffer Exchange: Exchange the elution buffer for a storage buffer (e.g., containing glycerol) using dialysis or a desalting column.

-

Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE.

GPPS Enzyme Assay and Product Analysis by GC-MS

Objective: To determine the enzymatic activity and product specificity of the purified recombinant GPPS.

Protocol:

-

Reaction Setup:

-

In a glass vial, prepare a reaction mixture containing an appropriate buffer (e.g., 25 mM HEPES, pH 7.4), MgCl2 (10-15 mM), DTT (1-5 mM), and the substrates DMAPP and IPP.

-

Add the purified GPPS enzyme to initiate the reaction.

-

For a negative control, use a heat-inactivated enzyme.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction:

-

Overlay the reaction mixture with an organic solvent (e.g., hexane or ethyl acetate).

-

Vortex the vial to extract the terpene products into the organic phase.

-

-

Hydrolysis (Optional but recommended): To analyze the diphosphate products, they must first be dephosphorylated. Add a phosphatase (e.g., calf intestinal alkaline phosphatase) to the reaction mixture after the initial incubation and incubate further to convert the GPP to geraniol.

-

GC-MS Analysis:

-

Inject an aliquot of the organic phase into a gas chromatograph-mass spectrometer (GC-MS).

-

Use a suitable GC column (e.g., DB-5 or HP-5MS) and temperature program to separate the terpene products.

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards.

-

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Terpenoid Biosynthesis Pathway

Caption: Overview of the terpenoid biosynthesis pathway.

Experimental Workflow for GPPS Gene Identification and Cloning

Caption: Workflow for GPPS gene identification and cloning.

Architectures of this compound Synthase

Caption: Homodimeric and heterodimeric structures of GPPS.

Conclusion

The identification and cloning of this compound Synthase genes are foundational steps for both fundamental research in plant biochemistry and applied research in metabolic engineering and drug development. The methodologies outlined in this guide, from cDNA library screening to detailed functional characterization, provide a robust framework for researchers. The quantitative data and visual workflows serve as valuable references for experimental design and data interpretation. As our understanding of the genetic and biochemical regulation of monoterpene biosynthesis deepens, the ability to manipulate GPPS genes will become increasingly important for the development of novel bioproducts and therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. plantae.org [plantae.org]

- 6. The functional evolution of architecturally different plant this compound synthases from geranylthis compound synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and Characterization of this compound Synthase from Vitis vinifera L. cv Muscat de Frontignan Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and Characterization of this compound Synthase from Vitis vinifera L. cv Muscat de Frontignan Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geranylthis compound synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Transcriptomics Reveals the Molecular Basis for Methyl Jasmonate to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Control of Jasmonate Biosynthesis and Senescence by miR319 Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Subcellular Landscape of Geranyl Diphosphate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl diphosphate (GPP) is a pivotal precursor in the biosynthesis of a vast array of isoprenoids, which are crucial for various cellular functions, including hormone biosynthesis, protein prenylation, and the production of secondary metabolites. The enzyme responsible for GPP synthesis, this compound synthase (GPPS), exhibits a complex and dynamic subcellular localization pattern, which is fundamental to the compartmentalization and regulation of isoprenoid biosynthetic pathways. This technical guide provides an in-depth exploration of the subcellular localization of GPPS, with a focus on plant systems where this complexity is most pronounced. We delve into the diverse organellar destinations of GPPS isoforms, present quantitative data on their distribution, detail the experimental protocols for their localization studies, and explore the signaling pathways that may govern their trafficking. This guide is intended to be a comprehensive resource for researchers investigating isoprenoid metabolism and for professionals in drug development targeting these critical pathways.

Introduction to this compound Synthase

This compound (GPP, a C10 isoprenoid precursor) is synthesized from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by this compound synthase (GPPS). In plants, two distinct pathways supply the universal isoprenoid precursors, IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which is active in plastids. The subcellular localization of GPPS is therefore a critical determinant of which precursor pool is utilized and for the biosynthesis of which specific downstream isoprenoids.

Subcellular Localization of GPPS Isoforms

In plants, GPPS is not confined to a single cellular compartment. Instead, a family of GPPS isoenzymes is distributed among several organelles, ensuring the targeted supply of GPP for various metabolic needs. The primary locations of GPPS isoforms are the plastids, mitochondria, endoplasmic reticulum (ER), and the cytosol.

-

Plastids: Plastids are a major site of GPP synthesis, where it serves as a precursor for monoterpenes, which are involved in plant defense and pollinator attraction, as well as for the synthesis of chlorophylls and carotenoids. Several GPPS isoforms have been identified and confirmed to be localized within the plastids.

-

Mitochondria: In mitochondria, GPP is a precursor for the synthesis of the side chains of ubiquinone (coenzyme Q), an essential component of the electron transport chain.

-

Endoplasmic Reticulum (ER): ER-localized GPPS is involved in the synthesis of precursors for sesquiterpenes and triterpenes, including sterols, which are important for membrane structure and signaling.

-

Cytosol: Cytosolic GPPS provides GPP for various metabolic pathways, including the biosynthesis of certain secondary metabolites.

The differential localization of GPPS isoforms highlights the metabolic channeling and strict regulation of isoprenoid biosynthesis within the plant cell.

Quantitative Distribution of GPPS

While the presence of GPPS in various organelles is well-established, precise quantitative data on the relative abundance of different isoforms in each compartment is still an active area of research. Quantitative proteomic approaches, such as mass spectrometry-based techniques, are being employed to determine the subcellular distribution of proteins on a large scale. These studies are beginning to provide estimates of the protein abundance in different organelles.

Table 1: Subcellular Localization of Arabidopsis thaliana Geranylthis compound Synthase (GGPPS) Isoforms with GPPS Activity

| Isoform | Predicted Localization | Confirmed Localization | Putative Function |

| GGPS1 | Chloroplast | Chloroplast | Gibberellin, Carotenoid, Chlorophyll Biosynthesis |

| GGPS3 | Chloroplast | Chloroplast | Gibberellin, Carotenoid, Chlorophyll Biosynthesis |

| GGPS2 | Endoplasmic Reticulum | Endoplasmic Reticulum | Protein Geranylgeranylation |

| GGPS4 | Endoplasmic Reticulum | Endoplasmic Reticulum | Protein Geranylgeranylation |

| GGPS6 | Mitochondria | Mitochondria | Ubiquinone Biosynthesis |

Note: In Arabidopsis, some Geranylthis compound Synthase (GGPPS) isoforms have been shown to also possess GPPS activity or are closely related and are therefore included here as they contribute to the GPP pool in different compartments.

Experimental Protocols for Determining Subcellular Localization

Several experimental techniques are employed to determine the subcellular localization of GPPS. These methods can be broadly categorized into in vivo imaging of fluorescently tagged proteins and biochemical fractionation followed by immunological detection.

Transient Expression of GFP-Fusion Proteins in Arabidopsis Protoplasts

This method allows for the rapid in vivo visualization of protein localization.[1][2][3][4][5]

Protocol:

-

Vector Construction: The coding sequence of the GPPS isoform of interest is cloned into a plant expression vector to create an in-frame fusion with a fluorescent reporter protein, such as Green Fluorescent Protein (GFP).

-

Protoplast Isolation: Protoplasts are isolated from Arabidopsis thaliana cell suspension cultures or leaf tissue by enzymatic digestion of the cell wall.

-

Transformation: The GFP-GPPS fusion construct is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.

-

Expression and Imaging: The transformed protoplasts are incubated for 12-24 hours to allow for protein expression. The subcellular localization of the GFP-fusion protein is then visualized using confocal laser scanning microscopy. Co-localization with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-tracker for the ER) is used to confirm the location.

Immunocytochemistry of Plant Cells

This technique involves the use of antibodies to detect the native GPPS protein within fixed and permeabilized plant cells.[6][7][8][9]

Protocol:

-

Tissue Fixation: Plant tissue (e.g., root tips, leaves) is fixed with a crosslinking agent like paraformaldehyde to preserve cellular structures.

-

Embedding and Sectioning: The fixed tissue is dehydrated and embedded in wax or resin. Thin sections are then cut using a microtome.

-

Permeabilization: The cell walls and membranes are permeabilized using enzymes and detergents (e.g., Triton X-100) to allow antibody access.

-

Immunolabeling: The sections are incubated with a primary antibody specific to the GPPS isoform of interest, followed by incubation with a secondary antibody conjugated to a fluorophore.

-

Imaging: The localization of the fluorescent signal is visualized using fluorescence microscopy.

Subcellular Fractionation and Western Blotting

This biochemical approach involves separating cellular organelles and then detecting the protein of interest in each fraction.[10][11][12][13]

Protocol:

-

Cell Lysis: Plant tissue or protoplasts are gently lysed to release the organelles.

-

Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density (e.g., nuclei, chloroplasts, mitochondria).

-

Further Purification (Optional): Density gradient centrifugation can be used to further purify the organelle fractions.

-

Protein Extraction and Quantification: Proteins are extracted from each fraction, and the protein concentration is determined.

-

Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against GPPS. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection. The presence and relative abundance of GPPS in each fraction are determined by the intensity of the resulting bands.

Regulation of GPPS Subcellular Localization

The precise targeting of GPPS isoforms to different organelles is a highly regulated process. While the specific signaling pathways governing GPPS localization are not fully elucidated, several general mechanisms of protein trafficking and regulation are likely involved.

Targeting Signals

The primary determinant of a protein's subcellular destination is the presence of specific targeting sequences within its amino acid sequence.

-

N-terminal Transit Peptides: Plastid- and mitochondria-targeted GPPS isoforms typically possess N-terminal transit peptides that are recognized by the import machinery of these organelles (the TOC/TIC complex in plastids and the TOM/TIM complex in mitochondria).

-

Signal Peptides: ER-targeted GPPS isoforms contain an N-terminal signal peptide that directs them to the secretory pathway.

-

Lack of Targeting Signal: Cytosolic GPPS isoforms lack any specific targeting signals and therefore remain in the cytoplasm.

Potential Regulatory Mechanisms

The localization of GPPS may be dynamically regulated in response to developmental cues and environmental stimuli.

-

Transcriptional and Post-transcriptional Regulation: The expression of different GPPS isoforms can be regulated at the transcriptional level, leading to changes in the abundance of specific organelle-targeted enzymes.

-

Hormonal Regulation: Plant hormones are known to regulate various aspects of isoprenoid biosynthesis, and it is plausible that they also influence the expression and localization of GPPS isoforms.

-

Light Signaling: In photosynthetic organisms, light is a major environmental signal that regulates plastid development and metabolism. Light-dependent signaling pathways may influence the import of plastidial GPPS isoforms.[14][15][16][17]

-

Calcium Signaling: Calcium is a ubiquitous second messenger in plants, and calcium signals have been shown to regulate protein import into chloroplasts.[18][19][20][21][22] It is possible that calcium signaling plays a role in modulating the localization of plastidial GPPS.

-

Protein-Protein Interactions: The interaction of GPPS with other proteins within specific organelles could play a role in its retention and localization. For instance, interactions with downstream enzymes in a metabolic pathway could anchor GPPS to a particular sub-organellar location.[23][24][25][26][27][28][29][30][31][32]

Implications for Research and Drug Development

A thorough understanding of the subcellular localization of GPPS is critical for several reasons:

-

Metabolic Engineering: For the biotechnological production of valuable isoprenoids, the correct targeting of GPPS and other pathway enzymes to the appropriate subcellular compartment is essential for maximizing yields.

-

Herbicide and Drug Development: As the MEP pathway is absent in humans, its enzymes, including plastidial GPPS, are attractive targets for the development of novel herbicides and antimicrobial drugs. Understanding the localization of these enzymes is crucial for designing targeted inhibitors.

-

Understanding Plant Biology: The differential localization of GPPS isoforms is a key aspect of the complex regulation of plant metabolism and development. Further research in this area will provide valuable insights into how plants coordinate their metabolic networks.

Conclusion

The subcellular localization of this compound synthase is a complex and highly regulated process that is fundamental to the compartmentalization of isoprenoid biosynthesis. In plants, the distribution of GPPS isoforms among plastids, mitochondria, the endoplasmic reticulum, and the cytosol allows for the targeted production of a diverse array of essential metabolites. While significant progress has been made in identifying the locations of these enzymes, further research is needed to obtain a more precise quantitative understanding of their distribution and to fully elucidate the signaling pathways that govern their trafficking. The continued application of advanced imaging and proteomic techniques will undoubtedly shed more light on the intricate subcellular landscape of GPPS, providing valuable knowledge for both basic research and applied sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Transient expression of fluorescent fusion proteins in protoplasts of suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transient Expression of Fluorescent Fusion Proteins in Arabidopsis Protoplasts | Springer Nature Experiments [experiments.springernature.com]

- 4. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Immunocytochemical technique for protein localization in sections of plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunocytochemistry (ICC) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. Subcellular Protein Fractionation | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. agrisera.com [agrisera.com]

- 13. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of light-dependent Gqα translocation and morphological changes in fly photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Light signaling-dependent regulation of plastid RNA processing in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Light-dependent formation of the photosynthetic proton gradient regulates translation elongation in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcium regulation of chloroplast protein import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Chloroplast Calcium Signaling in the Spotlight [frontiersin.org]

- 20. Chloroplast Calcium Signaling in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Chloroplast-localized BICAT proteins shape stromal calcium signals and are required for efficient photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Arabidopsis G-protein interactome reveals connections to cell wall carbohydrates and morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

- 25. Arabidopsis G-protein interactome reveals connections to cell wall carbohydrates and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Interactome of Arabidopsis Thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protein–Protein Interactions and Quantitative Phosphoproteomic Analysis Reveal Potential Mitochondrial Substrates of Protein Phosphatase 2A-B’ζ Holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Interactome of Arabidopsis Thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | Protein assemblies in the Arabidopsis thaliana chloroplast compartment [frontiersin.org]

- 32. mdpi.com [mdpi.com]

The Central Role of Geranyl Diphosphate in Secondary Metabolism: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Geranyl diphosphate (GPP) stands as a critical branching point in the intricate web of secondary metabolism. This C10 isoprenoid precursor is the gateway to a vast and diverse array of natural products, most notably the monoterpenes and their derivatives, which play crucial roles in plant defense, pollinator attraction, and human health. This technical guide provides an in-depth exploration of the function of GPP in secondary metabolism, focusing on its biosynthesis, enzymatic conversion, and the regulation of its metabolic flux. We delve into the quantitative aspects of GPP-related enzymes, detail key experimental protocols for their study, and visualize the complex signaling and metabolic pathways involved. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction: GPP as a Key Precursor in Secondary Metabolism

Terpenoids, also known as isoprenoids, represent the largest class of plant secondary metabolites, with over 50,000 identified compounds.[1] this compound (GPP) is the universal C10 precursor for the biosynthesis of monoterpenoids.[2][3] It is formed through the head-to-tail condensation of two five-carbon (C5) isomers, dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP).[4][5] These C5 units are produced via two distinct pathways: the mevalonate (MVA) pathway, typically active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.[4][6] While the MEP pathway is the primary source of GPP for monoterpene synthesis in plastids, crosstalk between the two pathways has been observed.[4]

The fate of GPP is determined by a class of enzymes known as terpene synthases (TPSs), which catalyze the conversion of GPP into a wide variety of linear, cyclic, and bicyclic monoterpenes.[2] These compounds are not only essential for the plant's interaction with its environment but also hold significant commercial value as fragrances, flavors, and pharmaceuticals.[4] Furthermore, GPP serves as a substrate for the synthesis of other secondary metabolites, including cannabinoids, where it combines with olivetolic acid in the initial step of cannabinoid biosynthesis.[7][8][9] Understanding the intricacies of GPP metabolism is therefore paramount for harnessing the biosynthetic potential of plants and microorganisms for the production of valuable natural products.

Biosynthesis and Enzymology of GPP-Derived Secondary Metabolites

The biosynthesis of GPP and its subsequent conversion into a myriad of secondary metabolites are governed by a suite of specialized enzymes. The key players in this metabolic arena are the this compound Synthases (GPPSs) and the diverse family of Monoterpene Synthases (MTPSs).

This compound Synthase (GPPS)

GPPS catalyzes the condensation of DMAPP and IPP to form GPP.[3] Plant GPPSs can exist as homodimers or heterodimers.[3][10] Heterodimeric GPPSs are composed of a large subunit (LSU) and a small subunit (SSU), where both are required for catalytic activity.[11] The expression of different GPPS isoforms is often tissue-specific and developmentally regulated, allowing for precise control over monoterpene biosynthesis.[3]

Monoterpene Synthases (MTPSs)

Once formed, GPP is utilized by a wide array of MTPSs to generate the vast structural diversity of monoterpenes. These enzymes are known for their catalytic promiscuity, often producing multiple products from a single GPP substrate. The reaction mechanism typically involves the ionization of the diphosphate group from GPP to form a geranyl cation, which can then undergo cyclization, rearrangement, and termination steps to yield the final monoterpene products.[12]

Quantitative Data: Enzyme Kinetics

The efficiency and substrate specificity of GPPS and MTPSs are critical determinants of the metabolic flux towards specific secondary metabolites. The following tables summarize key kinetic parameters for representative enzymes from these families.

| Enzyme | Organism | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| This compound Synthase (GPPS) | Vitis vinifera | DMAPP | 56.8 | - | [11] |

| IPP | 8.5 | - | [11] | ||

| Geraniol Synthase (GES) | Ocimum basilicum | GPP | 21 | 0.8 | [1][13] |

| Mn²⁺ | 51 | - | [1] | ||

| (+)-Limonene Synthase (LS) | Citrus sinensis | GPP | - | - | [4] |

| (-)-Limonene Synthase | Mentha spicata | GPP | - | - | [14] |

Table 1: Kinetic Parameters of this compound Synthase and Monoterpene Synthases. This table provides Michaelis-Menten constants (K_m_) and catalytic rates (k_cat_) for key enzymes involved in the GPP-mediated biosynthesis of monoterpenes. "-" indicates data not available in the cited sources.

Regulation of GPP Metabolism

The flux of GPP into various secondary metabolic pathways is tightly regulated at multiple levels, from the transcriptional control of biosynthetic genes to the allosteric regulation of enzyme activity and the subcellular compartmentalization of metabolic pathways.

Transcriptional Regulation

The expression of genes encoding GPPS and MTPSs is often induced by developmental cues and environmental stresses. Several families of transcription factors have been identified as key regulators of terpene biosynthesis, including MYC, MYB, WRKY, and AP2/ERF.[15] These transcription factors bind to specific cis-acting elements in the promoter regions of terpene synthase genes, thereby activating or repressing their transcription in response to signaling molecules like jasmonic acid and salicylic acid.

Signaling Pathways

Phytohormones play a central role in mediating the plant's response to its environment, and they are intricately linked to the regulation of secondary metabolism.

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense against herbivores and necrotrophic pathogens. Upon perception of a stimulus, JA levels rise, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This derepresses transcription factors such as MYC2, which in turn activate the expression of a wide range of defense-related genes, including those involved in terpene biosynthesis.[15][16][17]

Salicylic acid (SA) is another crucial phytohormone primarily involved in the defense against biotrophic pathogens. The accumulation of SA triggers a signaling cascade that involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein. In the absence of SA, NPR1 is sequestered in the cytoplasm as an oligomer. Upon SA accumulation, NPR1 is monomerized, translocates to the nucleus, and interacts with TGA transcription factors to activate the expression of defense genes, which can include genes of the terpene biosynthesis pathway.[18][19][20]

Metabolic Engineering of GPP-Derived Pathways

The growing demand for natural products in various industries has spurred significant interest in the metabolic engineering of microorganisms and plants to enhance the production of GPP-derived compounds. Strategies often focus on increasing the precursor supply, redirecting metabolic flux towards the desired product, and overcoming potential toxicity issues.

Enhancing Precursor Supply

A common approach to boost the production of GPP-derived monoterpenes is to engineer the host organism to produce higher levels of GPP. In organisms like Saccharomyces cerevisiae, which naturally produce farnesyl diphosphate (FPP) as the major product of their native prenyltransferase, Erg20p, this involves engineering the enzyme to favor GPP synthesis. This can be achieved by creating dominant-negative forms of Erg20p or by introducing heterologous GPPS enzymes.[6][21]

Quantitative Data: Metabolite Production in Engineered Strains

The following table presents examples of enhanced monoterpene production in metabolically engineered microorganisms.

| Organism | Engineering Strategy | Product | Titer (mg/L) | Fold Increase | Reference |

| Saccharomyces cerevisiae | Engineered Erg20p (dominant negative), fusion with sabinene synthase | Sabinene | - | 340 | [6][21] |

| Saccharomyces cerevisiae | Overexpression of tHMGR and other pathway genes | Limonene | 22.49 | - | [22] |

| Escherichia coli | Introduction of exogenous MEV pathway and GPPS-PS fusion | α-Pinene | 32 | ~6 | [23] |

| Saccharomyces cerevisiae | Mitochondrial targeting of geraniol biosynthesis pathway | Geraniol | 227 | 6 | [24] |

Table 2: Production of GPP-Derived Monoterpenes in Metabolically Engineered Microorganisms. This table highlights the significant improvements in monoterpene yields achieved through various metabolic engineering strategies. "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of GPP and its role in secondary metabolism.

In Vitro Assay for this compound Synthase Activity

This protocol is adapted from methods used for short-chain prenyltransferases and can be used to determine the kinetic parameters of GPPS.[1][21]

Materials:

-

Purified GPPS enzyme

-

DMAPP stock solution

-

IPP stock solution (can be radiolabeled, e.g., [1-¹⁴C]IPP, for detection)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Quenching solution (e.g., 2 M HCl)

-

Scintillation cocktail (if using radiolabeled IPP)

-

Microcentrifuge tubes

-

Water bath or incubator

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 50 µL reaction contains:

-

Assay buffer

-

Varying concentrations of DMAPP and IPP (for kinetic analysis, one substrate is varied while the other is kept at a saturating concentration)

-

Purified GPPS enzyme (add last to initiate the reaction)

-

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

If using radiolabeled IPP, extract the reaction products (e.g., with hexane or pentane).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed over time. Kinetic parameters (K_m_ and V_max_) can be determined by plotting the reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation.

GC-MS Analysis of Monoterpenes

This protocol provides a general framework for the qualitative and quantitative analysis of volatile monoterpenes produced in vivo or in vitro.[8][15][25]

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms, HP-5ms)

-

Helium carrier gas

-

Solvent for extraction (e.g., hexane, pentane)

-

Internal standard (e.g., nonane, decane)

-

Samples containing monoterpenes (e.g., plant extracts, headspace volatiles, in vitro reaction products)

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., solvent extracts from plant tissue or in vitro assays), add a known amount of internal standard. Dry the extract over anhydrous sodium sulfate and concentrate to a suitable volume.

-

For headspace analysis, use solid-phase microextraction (SPME) or thermal desorption tubes to collect volatile compounds from the headspace of the sample.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Set the GC oven temperature program to effectively separate the monoterpenes of interest. A typical program might start at a low temperature (e.g., 40°C), ramp to a higher temperature (e.g., 250°C), and hold for a period.

-

The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the monoterpenes by comparing their retention times and mass spectra to those of authentic standards and to mass spectral libraries (e.g., NIST, Wiley).

-

For quantitative analysis, generate a calibration curve using known concentrations of authentic standards and the internal standard. Calculate the concentration of the target monoterpenes in the sample based on their peak areas relative to the internal standard.

-

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful molecular biology technique used to identify and characterize protein-protein interactions.[26][27][28][29][30] It can be employed to investigate interactions between GPPS subunits or between GPPS and other proteins in the metabolic pathway.

Materials:

-

Saccharomyces cerevisiae strains appropriate for Y2H (e.g., AH109, Y2HGold)

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Plasmids for expressing "bait" (e.g., pGBKT7) and "prey" (e.g., pGADT7) fusion proteins

-

Selective yeast media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

-

X-α-Gal or X-β-Gal for colorimetric screening

Procedure:

-

Cloning: Clone the coding sequences of the proteins of interest into the bait and prey vectors. The bait vector fuses the protein to a DNA-binding domain (e.g., GAL4-BD), and the prey vector fuses the protein to a transcriptional activation domain (e.g., GAL4-AD).

-

Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain.

-

Selection: Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

-

Interaction Screening: Plate the co-transformants on highly selective media lacking histidine and adenine (SD/-Trp/-Leu/-His/-Ade). Growth on this medium indicates a positive interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor that activates the reporter genes (HIS3 and ADE2).

-

Confirmation: Positive interactions can be further confirmed by performing a β-galactosidase assay, where the interaction also activates the lacZ reporter gene, resulting in a blue color in the presence of X-β-Gal.

Conclusion

This compound is a cornerstone of secondary metabolism, serving as the launchpad for the biosynthesis of a vast and functionally diverse array of natural products. The intricate regulation of its production and consumption highlights the elegant control mechanisms that have evolved in plants to fine-tune their chemical defenses and ecological interactions. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers seeking to unravel the complexities of GPP-mediated pathways. As our understanding of these pathways deepens, so too will our ability to harness their biosynthetic power for the development of novel pharmaceuticals, sustainable chemicals, and improved crop varieties. The continued exploration of the enzymes, regulatory networks, and signaling cascades that govern GPP metabolism promises to unlock a wealth of opportunities in biotechnology and synthetic biology.

References

- 1. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.wur.nl [research.wur.nl]

- 4. Direct evidence for an enzyme generated LPP intermediate in (+)-limonene synthase using a fluorinated GPP substrate analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. Engineering monoterpene production in yeast using a synthetic dominant negative this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Linking monoterpenes and abiotic stress resistance in grapevines | BIO Web of Conferences [bio-conferences.org]

- 10. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Geraniol Esters in a Continuous-Flow Packed-Bed Reactor of Immobilized Lipase: Optimization of Process Parameters and Kinetic Modeling [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

- 16. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Salicylic Acid: Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Frontiers | Recent Advances on Feasible Strategies for Monoterpenoid Production in Saccharomyces cerevisiae [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Engineered Mitochondrial Production of Monoterpenes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 27. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

- 30. researchgate.net [researchgate.net]

Geranyl Diphosphate: A Linchpin in Monoterpene Biosynthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Geranyl diphosphate (GPP), a C10 isoprenoid, stands as a critical precursor molecule in the biosynthesis of a vast and diverse array of monoterpenes.[1][2] These volatile compounds are not only integral to plant defense and signaling but also hold significant value in the pharmaceutical, cosmetic, and food industries.[1][3] This technical guide provides an in-depth exploration of the biosynthesis of monoterpenes from GPP, detailing the enzymatic processes, quantitative data, and experimental protocols essential for research and development in this field.

Biosynthesis of this compound: The MEP and MVA Pathways

The journey to monoterpene production begins with the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4] Eukaryotes utilize two primary pathways for their formation: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[3][4][5]

GPP is subsequently formed through the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by the enzyme this compound synthase (GPPS).[6][7] This crucial step provides the direct C10 precursor for the vast family of monoterpenes.[8]

Diagram of GPP Biosynthesis Pathways

Caption: Biosynthesis of GPP via the MEP and MVA pathways.

Monoterpene Synthases: Architects of Diversity

The remarkable diversity of monoterpenes arises from the activity of a large family of enzymes known as monoterpene synthases (MTSs).[9] These enzymes utilize GPP as a substrate and, through a series of complex carbocation-mediated cyclizations, rearrangements, and quenching reactions, generate a wide array of acyclic, monocyclic, and bicyclic hydrocarbon and oxygenated monoterpenes.[9][10] The product profile of a given MTS is determined by the specific amino acid residues lining its active site, which guide the reaction cascade.[10]

Quantitative Data on Monoterpene Synthase Activity

The efficiency and product distribution of monoterpene synthases can be quantified through kinetic analysis and product profiling. The following tables summarize key quantitative data for selected monoterpene synthases.

| Enzyme | Source Organism | Major Product(s) | Km (µM) for GPP | kcat (s⁻¹) | Reference |

| (+)-Sabinene synthase | Salvia officinalis | (+)-Sabinene | 1.8 | 0.04 | [11] |

| 1,8-Cineole synthase | Salvia officinalis | 1,8-Cineole | 0.7 | 0.03 | [11] |

| (+)-Bornyl diphosphate synthase | Salvia officinalis | (+)-Bornyl diphosphate | 2.5 | 0.05 | [11] |

| Erg20p (Wild-Type) | Saccharomyces cerevisiae | Farnesyl diphosphate | 0.13 (for GPP) | - | [1] |

| Erg20p (F96W mutant) | Saccharomyces cerevisiae | This compound | 3.9 (for GPP) | - | [1] |

Table 1: Kinetic Parameters of Selected Monoterpene and Prenyl Diphosphate Synthases.

| Enzyme | Source Organism | Product 1 | % | Product 2 | % | Product 3 | % | Other Products | % | Reference |

| 1,8-Cineole synthase | Salvia officinalis | 1,8-Cineole | 55 | (+)-α-Pinene | 14 | (-)-α-Pinene | 7 | (+)-β-Pinene, (-)-β-Pinene, Myrcene, (+)-Sabinene | 24 | [11] |

| (+)-Sabinene synthase | Salvia officinalis | (+)-Sabinene | 78 | γ-Terpinene | 12 | Terpinolene | 6 | Myrcene, α-Thujene | 4 | [11] |

| (+)-Bornyl diphosphate synthase | Salvia officinalis | (+)-Bornyl diphosphate | 42 | (+)-α-Pinene | 20 | (+)-Camphene | 16 | (+/-)-Limonene | 22 | [11] |

| AaTPS19 | Artemisia annua | 2-Pinanol | 45.2 | α-Pinene | 20.1 | D-Limonene | 10.5 | β-Pinene, cis-4-Thujanol, Terpinolene, Linalool, α-Terpineol, Nerol, Geraniol | 24.2 | [12] |

Table 2: Product Distribution of Selected Monoterpene Synthases.

| Host Organism | Monoterpene | Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Sabinene | 17.5 | [13] |

| Escherichia coli | 1,8-Cineole | 653 | [14] |

| Escherichia coli | Linalool | 505 | [14] |

| Escherichia coli | Geraniol | 964 | [15] |

| Saccharomyces cerevisiae | Limonene | 76 | [15] |

Table 3: Monoterpene Production in Engineered Microorganisms.

Experimental Protocols

Recombinant Expression and Purification of Monoterpene Synthase

This protocol describes the expression of a His-tagged monoterpene synthase in E. coli and its subsequent purification.[16][17]

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector with the monoterpene synthase gene insert (e.g., pET vector)

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

-

Ni-NTA affinity chromatography resin

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis Buffer (e.g., 25 mM MOPS, pH 7.0)

Procedure:

-

Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on selective LB agar plates.

-

Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB broth containing the antibiotic. Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.8.[16]

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[16]

-

Incubate the culture at a lower temperature, such as 18-22°C, for 16-24 hours to enhance protein solubility.[16]

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).

-

Apply the supernatant to a Ni-NTA column equilibrated with Lysis Buffer.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged protein with Elution Buffer.

-

Desalt the purified protein into the desired assay buffer using dialysis.[18]

-

Assess protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford).

In Vitro Monoterpene Synthase Assay

This protocol outlines a typical in vitro assay to determine the activity and product profile of a purified monoterpene synthase.[12][18][19]

Materials:

-

Purified monoterpene synthase

-

Assay Buffer (e.g., 25 mM MOPS or HEPES, pH 7.0-7.6, 10% glycerol, 1-5 mM DTT)[12][18]

-

MgCl₂ (10 mM final concentration)

-

This compound (GPP) substrate (10-100 µM final concentration)[12]

-

Organic solvent for extraction (e.g., hexane or pentane)

-

GC vials (2 mL)

Procedure:

-

In a glass GC vial, prepare a reaction mixture (e.g., 100-500 µL) containing Assay Buffer, MgCl₂, and GPP.

-

Initiate the reaction by adding a known amount of purified enzyme (e.g., 50 µg).[12][18]

-

Overlay the aqueous reaction mixture with an equal volume of organic solvent to trap volatile products.

-

Stop the reaction and extract the monoterpene products by vigorous vortexing for 30-60 seconds.

-

Separate the phases by centrifugation (e.g., 1,000 x g, 5 min).

-

Analyze the organic phase by GC-MS.

GC-MS Analysis of Monoterpenes

This protocol provides a general framework for the analysis of monoterpene products by Gas Chromatography-Mass Spectrometry (GC-MS).[8][12]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[8]

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min[8][12]

-

Oven Temperature Program:

-

Injection Volume: 1 µL (split or splitless mode)

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-400

Data Analysis:

-

Identify monoterpene products by comparing their mass spectra and retention times with those of authentic standards and/or spectral libraries (e.g., NIST).

-

Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.

Experimental Workflow Diagram

Caption: A typical experimental workflow for monoterpene synthase characterization.

Conclusion

This compound is undeniably a cornerstone of monoterpene biosynthesis. Understanding the intricacies of its formation and subsequent conversion by monoterpene synthases is paramount for advancements in natural product chemistry, metabolic engineering, and drug discovery. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore and harness the immense potential of this fascinating class of molecules. The continued exploration of monoterpene synthases, coupled with sophisticated metabolic engineering strategies, promises to unlock new avenues for the sustainable production of valuable monoterpenoids.

References

- 1. iris.unito.it [iris.unito.it]

- 2. Defining the Product Chemical Space of Monoterpenoid Synthases | PLOS Computational Biology [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Monoterpene synthases from common sage (Salvia officinalis). cDNA isolation, characterization, and functional expression of (+)-sabinene synthase, 1,8-cineole synthase, and (+)-bornyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Production of jet fuel precursor monoterpenoids from engineered Escherichia coli: Production of Jet Fuel Precursor Monoterpenoids (Journal Article) | OSTI.GOV [osti.gov]

- 15. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Functional characterization of four mono-terpene synthases (TPSs) provided insight into the biosynthesis of volatile monoterpenes in the medicinal herb Blumea balsamifera - PMC [pmc.ncbi.nlm.nih.gov]

- 19. osti.gov [osti.gov]

The Expanding Frontier of Isoprenoid Synthesis: A Technical Guide to the Discovery and Characterization of Novel Geranyl Diphosphate-Utilizing Enzymes

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl diphosphate (GPP) stands as a critical branching point in the vast and intricate network of isoprenoid biosynthesis. As the C10 precursor to all monoterpenes and a substrate for a growing number of other enzymatic transformations, the enzymes that utilize GPP are of significant interest for applications ranging from the development of novel therapeutics and agrochemicals to the production of sustainable biofuels and fragrances. The discovery of novel enzymes that act upon GPP opens new avenues for synthetic biology and metabolic engineering, allowing for the production of a wide array of valuable compounds. This technical guide provides an in-depth overview of the current landscape of GPP-utilizing enzymes, detailed experimental protocols for their discovery and characterization, and a summary of key quantitative data to aid in comparative analysis.

I. Classes of Novel GPP-Utilizing Enzymes

Recent research has unveiled a diverse array of enzymes that employ GPP as a substrate, extending beyond the canonical monoterpene synthases. These can be broadly categorized as follows:

-

This compound Synthases (GPPS): These enzymes are responsible for the formation of GPP itself through the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP). Novel variations of GPPS continue to be discovered, including bifunctional enzymes that can also produce longer-chain isoprenoids like farnesyl diphosphate (FPP) and geranylthis compound (GGPP). GPPS enzymes can exist as homodimers or heterodimers, with the subunit composition often influencing product specificity[1][2].

-

Terpene Synthases (TPS): This well-established class of enzymes utilizes GPP to generate the vast structural diversity of monoterpenes through cyclization and rearrangement reactions. The discovery of novel TPSs from a wide range of organisms continues to expand the known chemical space of monoterpenoids[3].

-

Aromatic Prenyltransferases (PTs): A fascinating and rapidly growing class of enzymes, aromatic PTs catalyze the transfer of the geranyl moiety from GPP to an aromatic acceptor molecule. This prenylation can significantly alter the biological activity of the acceptor, making these enzymes prime targets for drug development and the generation of novel bioactive compounds. An example is the stilbenoid-specific prenyltransferase from Morus alba, MaOGT, which attaches a geranyl group to oxyresveratrol[4].

-